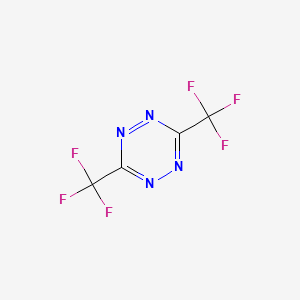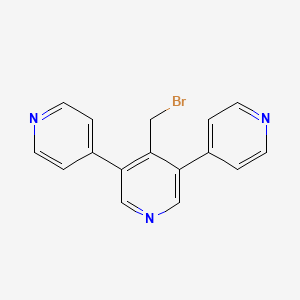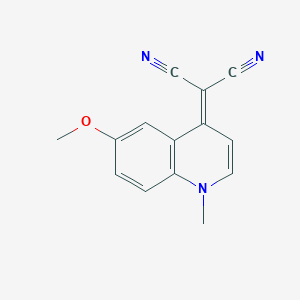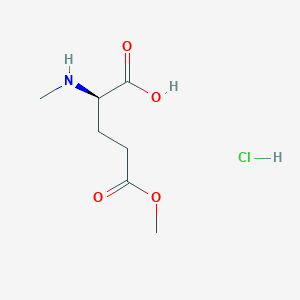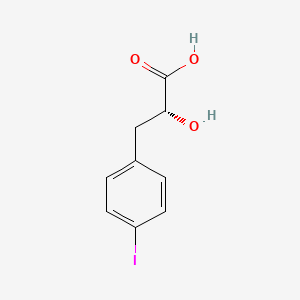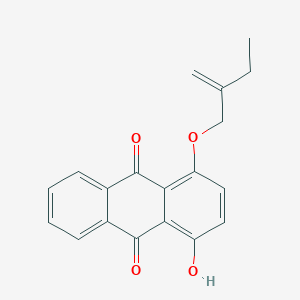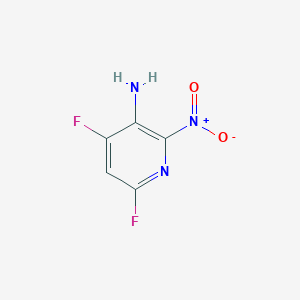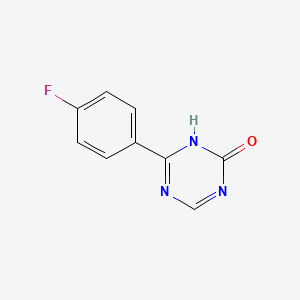
6-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. The presence of a fluorophenyl group in this compound adds unique properties, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-fluorophenylhydrazine hydrochloride with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction under specific conditions.
Cyclization: The compound can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted triazines, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
4-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1H-pyrazole: Known for its antiproliferative activity against cancer cells.
4-Fluorophenylhydrazine: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
4-(4-Fluorophenyl)-1,3,5-triazin-2(1H)-one stands out due to its unique triazine ring structure combined with a fluorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
61709-00-0 |
|---|---|
Molecular Formula |
C9H6FN3O |
Molecular Weight |
191.16 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) |
InChI Key |
FSFOXKHVEFQBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


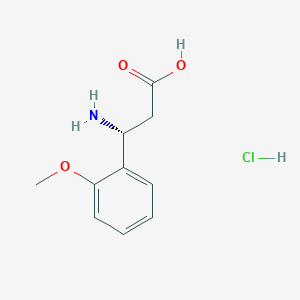
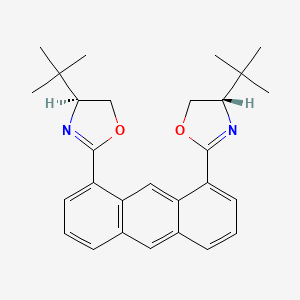
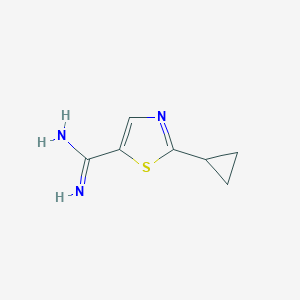
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
